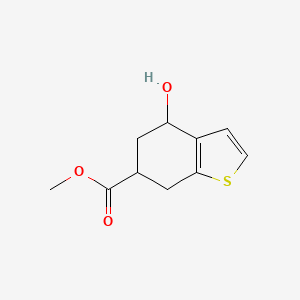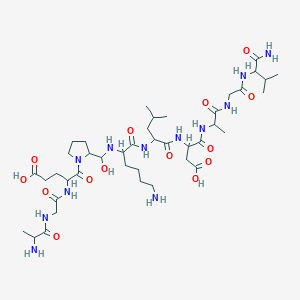
Pneumadin, rat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pneumadin, rat is a biologically active decapeptide originally isolated from mammalian lungs. It is known for its potent stimulating effect on the release of arginine-vasopressin, a hormone that plays a crucial role in regulating water balance in the body. This compound exerts a marked antidiuretic effect in animals with a functional arginine-vasopressin system .
Méthodes De Préparation
Pneumadin, rat is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthetic route involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds . Industrial production methods for this compound involve large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography to achieve high purity levels .
Analyse Des Réactions Chimiques
Pneumadin, rat undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .
Applications De Recherche Scientifique
Pneumadin, rat has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and reactions. In biology, it is used to investigate the role of arginine-vasopressin in water balance and kidney function. In medicine, this compound is studied for its potential therapeutic applications in conditions related to water balance disorders, such as diabetes insipidus. Additionally, it has applications in the study of prostate function and development, as it has been shown to be involved in the functional control of the rat prostate during postnatal maturation .
Mécanisme D'action
The mechanism of action of pneumadin, rat involves the stimulation of arginine-vasopressin release. This peptide binds to specific receptors on the surface of cells in the hypothalamus and pituitary gland, leading to the release of arginine-vasopressin into the bloodstream. Arginine-vasopressin then acts on the kidneys to promote water reabsorption, resulting in a decrease in urine output and an increase in water retention. The molecular targets involved in this pathway include the arginine-vasopressin receptors and the signaling pathways that regulate their activity .
Comparaison Avec Des Composés Similaires
Pneumadin, rat is unique in its potent stimulation of arginine-vasopressin release and its marked antidiuretic effect. Similar compounds include other peptides that regulate water balance, such as vasopressin and oxytocin. this compound differs from these compounds in its specific amino acid sequence and its unique effects on the prostate and adrenal glands . Other similar compounds include synthetic analogs of arginine-vasopressin, which are used in the treatment of water balance disorders .
Propriétés
Formule moléculaire |
C41H72N12O14 |
|---|---|
Poids moléculaire |
957.1 g/mol |
Nom IUPAC |
5-[2-[[[6-amino-1-[[1-[[1-[[1-[[2-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-hydroxymethyl]pyrrolidin-1-yl]-4-[[2-(2-aminopropanoylamino)acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C41H72N12O14/c1-20(2)16-26(39(65)51-27(17-32(58)59)38(64)47-23(6)36(62)46-19-30(55)52-33(21(3)4)34(44)60)50-37(63)24(10-7-8-14-42)49-40(66)28-11-9-15-53(28)41(67)25(12-13-31(56)57)48-29(54)18-45-35(61)22(5)43/h20-28,33,40,49,66H,7-19,42-43H2,1-6H3,(H2,44,60)(H,45,61)(H,46,62)(H,47,64)(H,48,54)(H,50,63)(H,51,65)(H,52,55)(H,56,57)(H,58,59) |
Clé InChI |
NSUGRDNHSVFGLE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCCN)NC(C1CCCN1C(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-ethoxy-3,4-dioxocyclobuten-1-yl)amino]-3-hydroxy-N,N-dimethylpyridine-2-carboxamide](/img/structure/B13899651.png)
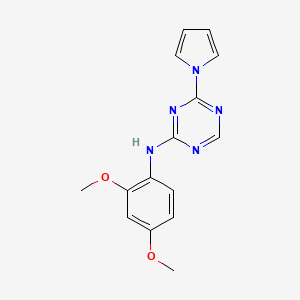
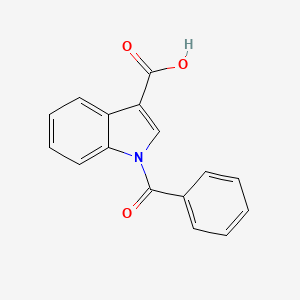

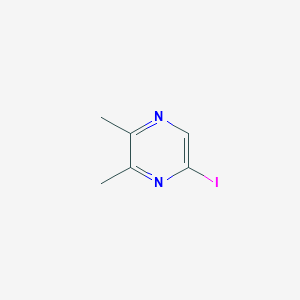
![Tert-butyl 2-[4-chloro-2-[2-[3-(methylsulfonylmethyl)phenyl]ethynyl]phenoxy]acetate](/img/structure/B13899700.png)
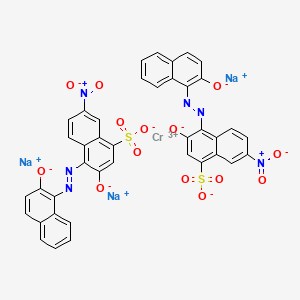
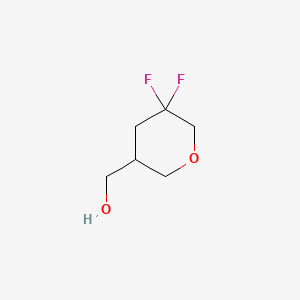
![tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride](/img/structure/B13899716.png)

![3-chloro-6-(trifluoromethyl)-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine](/img/structure/B13899724.png)
![Tert-butyl 3-{[(trifluoromethyl)sulfonyl]oxy}-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13899730.png)
![cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B13899740.png)
